The compound is classified under heteroaromatic compounds, specifically pyrimidines, and has been documented in various scientific literature. It is often studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The synthesis of methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate can be achieved through several methods. One notable method involves the reaction of methylamine with 4-(4-fluorophenyl)-6-isopropyl-2-methanesulfonyl-pyrimidine-5-carboxylic acid methyl ester. The process can be summarized as follows:
The molecular structure of methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate features a pyrimidine ring fused with a fluorophenyl group and an isopropyl side chain. Key structural characteristics include:
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate can participate in various chemical reactions typical of pyrimidine derivatives:
These reactions highlight the compound's versatility for further chemical modifications.
The physical and chemical properties of methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate include:
Additional analyses such as spectroscopy (NMR, IR) provide insights into functional group identification and molecular interactions.
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate has potential applications in various fields:
Pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, serves as a privileged scaffold in medicinal chemistry due to its versatile chemical behavior and biomimetic properties. As a fundamental component of nucleic acids (cytosine, thymine, uracil), pyrimidine derivatives inherently interact with biological targets through hydrogen bonding, π-π stacking, and dipole-dipole interactions. The ring's electron-deficient nature allows selective electrophilic substitution at the 5-position, while nucleophilic substitution readily occurs at the 2, 4, and 6 positions, enabling precise structural diversification for optimizing target affinity and pharmacokinetic properties [2] [4].
Pyrimidine-based drugs frequently exhibit enhanced metabolic stability and membrane permeability compared to their benzene-based counterparts due to improved solubility profiles and stronger target binding. This bioisosteric replacement strategy has yielded numerous clinical agents, with pyrimidine appearing in >20% of small-molecule drugs approved between 2010-2020. The scaffold's synthetic accessibility—exemplified by one-pot multicomponent reactions like the Biginelli condensation—further accelerates drug discovery efforts [4].
The strategic incorporation of fluorine atoms into pyrimidine frameworks significantly modulates their biological activity and pharmacokinetic behavior. Fluorination enhances membrane penetration through increased lipophilicity, improves metabolic stability by blocking cytochrome P450 oxidation sites, and strengthens target binding via polar interactions. Specifically, 4-fluorophenyl substitution—as present in Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate—creates a strong electron-withdrawing effect that polarizes the pyrimidine ring, increasing hydrogen bond acceptor capacity at nitrogen atoms [4] [6].
Table 1: Impact of Fluorine Substitution on Pyrimidine Drug Properties
Property | Non-Fluorinated Pyrimidine | 4-Fluorophenyl Pyrimidine | Biological Consequence |
---|---|---|---|
LogP | Moderate (1.5-2.5) | Increased (2.0-3.0) | Enhanced membrane permeation |
Metabolic Stability | Moderate t₁/₂ | Extended t₁/₂ | Reduced clearance |
Target Binding | Moderate affinity | Enhanced affinity (2-10x) | Improved potency |
pKa | Unmodified | Decreased (acidic shift) | Optimized ionization state |
Fluorinated pyrimidines demonstrate therapeutic utility across diverse areas: 5-fluorouracil (antimetabolite chemotherapy), flurocytosine (antifungal), and novel tuberculosis agents (MIC values <1 μg/mL against drug-resistant strains). The 4-fluorophenyl group specifically enhances antibacterial and cholesterol-lowering activities by mimicking tyrosine/phenylalanine residues in enzyme active sites [2] [4].
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate (CAS 160009-36-9) serves as the pivotal pyrimidine intermediate in synthesizing rosuvastatin, a blockbuster "superstatin" for hypercholesterolemia management. This crystalline solid (molecular weight: 303.33 g/mol) contains three key structural elements:
Table 2: Molecular Identity of Rosuvastatin Intermediate
Property | Specification |
---|---|
IUPAC Name | methyl 4-(4-fluorophenyl)-2-(methylamino)-6-propan-2-ylpyrimidine-5-carboxylate |
Molecular Formula | C₁₆H₁₈FN₃O₂ |
CAS Registry Number | 160009-36-9 |
Key Functional Groups | Fluorophenyl, methylamino, methyl ester, isopropyl |
Role in Synthesis | Pyrimidine core for side-chain elaboration |
SMILES Notation | CC(C)C₁=NC(=NC(=C₁C(=O)OC)C₂=CC=C(C=C₂)F)NC |
The methyl ester moiety enables crucial transformations: reduction to alcohol followed by oxidation to aldehyde establishes the conjugation site for attaching rosuvastatin's pharmacophoric side chain. This stepwise approach ensures stereochemical integrity in the final drug molecule [6] [9]. Synthetic pathways typically commence with 4-fluorobenzaldehyde, proceeding through:
Table 3: Synthetic Route to Rosuvastatin Intermediate
Step | Transformation | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Aldehyde → dihydropyrimidone | Urea, ethyl acetoacetate, ethanol, Δ | Construct pyrimidine core |
2 | Chlorination at C2,C4 | POCl₃, reflux | Activate for nucleophilic substitution |
3 | Methylamine installation at C2 | CH₃NH₂, iPrOH, 80°C | Introduce methylamino group |
4 | Esterification at C5 | CH₃OH, SOCl₂ catalyst | Install carboxylate for oxidation |
The compound's strategic value lies in its balanced reactivity profile: the methylamino group facilitates sulfonylation to form the N-methyl-N-methylsulfonamido pharmacophore, while the methyl ester provides a protected carboxylic acid for later hydrolysis. This enables efficient gram-to-kilogram scale production of rosuvastatin through convergent synthesis [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: